2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-METHOXYBENZOATE
Description
Properties
IUPAC Name |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5S/c1-30-20-12-6-2-8-16(20)23(27)31-15-14-26(19-11-5-4-10-18(19)24)22-17-9-3-7-13-21(17)32(28,29)25-22/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZDBOMPUHVNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 2-METHOXYBENZOATE typically involves multiple steps. The initial step often includes the formation of the benzisothiazole ring, which
Biological Activity
The compound 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 2-methoxybenzoate , often referred to as a benzothiazole derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C17H16ClN3O4S
- Molecular Weight : 387.84 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole core, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Antifungal Activity
The antifungal potential of benzothiazole derivatives has also been documented. Compounds similar to the target compound were shown to inhibit the growth of Candida species in vitro. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substitutes enhances antifungal efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity of related benzothiazole derivatives.
- Methodology : Disk diffusion method against clinical isolates.
- Results : Significant inhibition zones observed for S. aureus (mean diameter = 15 mm) and E. coli (mean diameter = 12 mm), indicating strong antibacterial properties.
-
Antifungal Activity Assessment :
- Objective : Investigate antifungal effects against Candida albicans.
- Methodology : Broth microdilution assay.
- Results : Minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various derivatives, demonstrating promising antifungal activity.
-
Anticancer Mechanism Exploration :
- Objective : Assess the cytotoxic effects on lung cancer cells.
- Methodology : MTT assay for cell viability and flow cytometry for apoptosis detection.
- Results : Induced apoptosis in >70% of treated cells at concentrations above 10 µM, with significant changes in cell cycle distribution.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzisothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-[2-Chloro(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Anilino]Ethyl 2-Methoxybenzoate have been tested against various bacterial strains and fungi. For instance, studies have shown that certain benzisothiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Research has highlighted the effectiveness of benzisothiazole derivatives against viruses like Dengue and West Nile virus. In a study involving a series of functionalized benzisothiazoles, several compounds demonstrated over 50% inhibition against viral proteases . This positions the compound as a candidate for further investigation in antiviral drug development.
Anticancer Activity
Benzisothiazole derivatives have been explored for their anticancer properties. Investigations into related compounds have revealed that they can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .
Anti-inflammatory Effects
There is evidence suggesting that certain benzisothiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, which may be beneficial in treating inflammatory diseases .
Case Study 1: Antiviral Screening
In a study published by NCBI, a series of benzisothiazole derivatives were synthesized and screened for their activity against Dengue virus proteases. The results indicated that some compounds exhibited low micromolar inhibition, showcasing the potential for further development into antiviral agents .
Case Study 2: Antimicrobial Efficacy
A research project focused on synthesizing various benzisothiazole derivatives found that specific compounds effectively inhibited the growth of Candida albicans and other fungal pathogens. This underscores the potential application of these compounds in antifungal therapies .
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space via factorial experiments (e.g., varying catalyst loading or stoichiometry) .
Tables
Table 1: Key Synthetic Conditions and Yields
| Step | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | Dichloromethane | DIPEA | 25 | 85 | |
| Benzisothiazole Oxidation | Acetic Acid | HO | 80 | 72 |
Table 2: Common Bioactivity Assays and Targets
| Assay Type | Target Pathway | Readout Method | Reference |
|---|---|---|---|
| Luciferase Reporter | Keap1-Nrf2-ARE | Luminescence | |
| Fluorescence Polarization | COX-2 Inhibition | Fluorescence Anisotropy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
